![molecular formula C27H25N5 B14123529 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- is a complex organic compound that features a benzenediamine core with indole and pyridine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-BenzenediaMine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-: This compound shares a similar core structure but has different substituents, which can affect its chemical properties and applications.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature the indole moiety and are studied for their bioactive properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C27H25N5 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-N-[2-(1-methylindol-3-yl)ethyl]-1-N,4-N-dipyridin-4-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C27H25N5/c1-31-20-21(26-4-2-3-5-27(26)31)14-19-32(25-12-17-29-18-13-25)24-8-6-22(7-9-24)30-23-10-15-28-16-11-23/h2-13,15-18,20H,14,19H2,1H3,(H,28,30) |
InChI-Schlüssel |
FXZFMHSYVAHGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCN(C3=CC=C(C=C3)NC4=CC=NC=C4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


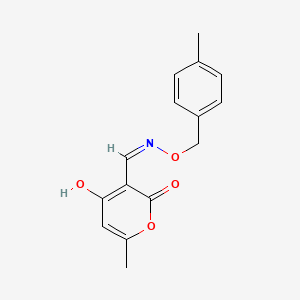
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
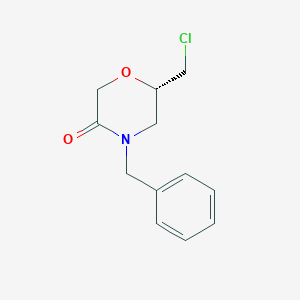
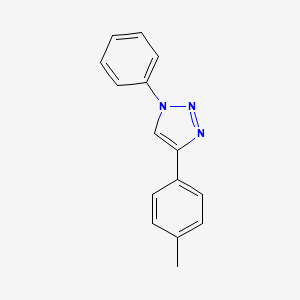
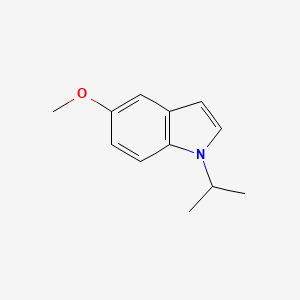
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)

![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
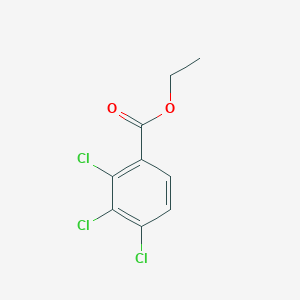
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![N-[4-(Aminosulfonyl)phenyl]-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14123534.png)
